molecular formula C19H18N2O2S B2453180 N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide CAS No. 671198-67-7

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide

Cat. No. B2453180
CAS RN: 671198-67-7
M. Wt: 338.43
InChI Key: YBRVASRWDNJOIV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide, also known as QNZ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ belongs to the class of compounds known as quinoline-based derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Antiproliferative Activity

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide derivatives have been explored for their antiproliferative activities against various cancer cell lines. For instance, certain 3-phenylquinolinylchalcone derivatives exhibited significant antiproliferative effects against non-small cell lung cancers and breast cancers. These compounds, by inducing cell cycle arrest and activating apoptotic pathways, showcased potential as lead compounds for further anticancer drug development (Tseng et al., 2013).

Anti-leishmanial Activity

The structural moiety of this compound has also been found in compounds with notable in vitro anti-leishmanial activity against amastigotes of Leishmania amazonensis. This highlights the compound's potential in the development of new treatments for leishmaniasis, showcasing the significance of the methoxy and quinoline components in contributing to biological activity against parasitic infections (Burguete et al., 2008).

Antitubercular Agents

Derivatives containing the 2-methoxy-3-(thiophen-2-ylmethyl)quinoline structure have demonstrated promising antitubercular activities. This suggests their potential as novel antitubercular agents, contributing to the fight against Mycobacterium tuberculosis. The structural elements of these compounds play a significant role in their activity, offering insights into the design of new therapeutics for tuberculosis (Karkara et al., 2020).

Corrosion Inhibition

In the context of industrial applications, quinoxaline-based propanones, including derivatives similar to this compound, have been studied for their corrosion inhibition properties. These compounds demonstrated effectiveness in reducing the corrosion rate of mild steel in acidic environments, indicating their utility as corrosion inhibitors. This not only highlights their chemical versatility but also their potential in various industrial applications (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-16-7-4-6-15(13-16)20-18(22)11-12-24-19-10-9-14-5-2-3-8-17(14)21-19/h2-10,13H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRVASRWDNJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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